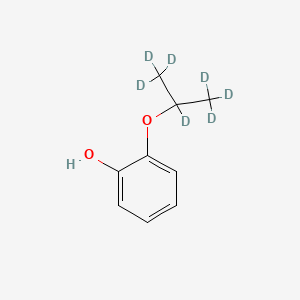

2-Isopropoxyphenol-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H12O2 |

|---|---|

分子量 |

159.23 g/mol |

IUPAC名 |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenol |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3/i1D3,2D3,7D |

InChIキー |

ZNCUUYCDKVNVJH-QXMYYZBZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1O |

正規SMILES |

CC(C)OC1=CC=CC=C1O |

製品の起源 |

United States |

Foundational & Exploratory

2-Isopropoxyphenol-d7 as a Metabolite of Propoxur: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 2-isopropoxyphenol (B44703) as a primary metabolite of the carbamate (B1207046) insecticide propoxur (B1679652). It details the metabolic pathways, presents quantitative data on metabolite distribution, and offers detailed experimental protocols for the analysis of propoxur and its metabolites, with a specific focus on the use of 2-isopropoxyphenol-d7 as an internal standard.

Introduction to Propoxur and its Metabolism

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide that exerts its neurotoxic effects by inhibiting acetylcholinesterase. The metabolism of propoxur is a critical area of study in toxicology and drug development, as it determines the detoxification and elimination of the compound from the body. The primary metabolic pathways involve hydrolysis of the carbamate ester bond and oxidation of the aromatic ring and the N-methyl group, primarily mediated by cytochrome P450 (CYP) enzymes. One of the major metabolites formed through hydrolysis is 2-isopropoxyphenol (IPP). Due to its significance as a biomarker of propoxur exposure, accurate quantification of 2-isopropoxyphenol in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the necessary accuracy and precision in quantitative analysis by mass spectrometry.

Metabolic Pathways of Propoxur

The biotransformation of propoxur occurs primarily in the liver and involves several key enzymatic reactions. The metabolic fate of propoxur has been studied in various species, including rats, humans, and insects.[1]

The main metabolic pathways are:

-

Hydrolysis: The ester linkage of propoxur is hydrolyzed by carboxylesterases to yield 2-isopropoxyphenol and N-methylcarbamic acid. The latter is unstable and decomposes to methylamine (B109427) and carbon dioxide. 2-isopropoxyphenol is a major metabolite and a key biomarker of propoxur exposure.

-

Hydroxylation: The aromatic ring and the N-methyl group of propoxur can undergo hydroxylation, catalyzed by cytochrome P450 monooxygenases. This results in the formation of metabolites such as 5-hydroxypropoxur and N-hydroxymethylpropoxur.

-

O-dealkylation: The isopropoxy group can be dealkylated to form 2-hydroxyphenyl-N-methylcarbamate.

-

Conjugation: The hydroxylated metabolites, including 2-isopropoxyphenol, can undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds that are readily excreted in the urine.

The following diagram illustrates the primary metabolic pathways of propoxur.

Quantitative Data on Propoxur Metabolism

The distribution of propoxur and its metabolites can vary depending on the species, dose, and route of administration. The following tables summarize quantitative data from various studies.

Table 1: Excretion of Propoxur and Metabolites in Rats

| Compound | Percentage of Administered Dose in Urine (16 hours) | Reference |

| Total Radioactivity | ~60% | [1] |

| Volatile Compounds (CO2 and acetone) | 20-25% | [1] |

Table 2: In Vitro Metabolism of Propoxur in Rat Liver Microsomes

| Metabolite | Formation Observed | Reference |

| 2-Isopropoxyphenol | Yes | [1] |

| 2-Hydroxyphenyl-N-methylcarbamate | Yes | [1] |

| 5-Hydroxypropoxur | Yes | [1] |

| N-Hydroxymethylpropoxur | Yes | [1] |

Table 3: Percutaneous Absorption and Excretion of Propoxur

| Species | Dose | Percentage of Applied Dose Excreted in Urine (24 hours) | Potential Absorbed Dose | Reference |

| Human | 150 µg/cm² | ~6% | 23 µg/cm² | [2] |

| Rat | 150 µg/cm² | ~21% | 88 µg/cm² | [2] |

Experimental Protocols

Accurate quantification of propoxur and its metabolites is crucial for toxicological and pharmacokinetic studies. The use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound is the preferred approach.

General Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of propoxur and its metabolites in biological samples.

Detailed GC-MS Protocol for 2-Isopropoxyphenol Analysis

This protocol is a composite based on established methods for the analysis of phenolic compounds in biological matrices.

1. Sample Preparation and Extraction:

-

To 1 mL of urine or plasma, add 50 µL of a known concentration of this compound in methanol (B129727) as the internal standard.

-

Add 100 µL of concentrated hydrochloric acid to hydrolyze any conjugated metabolites.

-

Incubate the sample at 60°C for 1 hour.

-

After cooling, perform a liquid-liquid extraction with 5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:1, v/v).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in 50 µL of pyridine.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

2-Isopropoxyphenol-TMS: Monitor ions such as m/z 224 (molecular ion) and 209.

-

This compound-TMS: Monitor ions such as m/z 231 (molecular ion) and 216.

-

4. Quantification:

-

Construct a calibration curve by analyzing standards of 2-isopropoxyphenol at different concentrations, each containing the same amount of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 2-isopropoxyphenol in the samples from the calibration curve.

Detailed LC-MS/MS Protocol for 2-Isopropoxyphenol Analysis

This protocol is a composite based on established methods for the analysis of phenolic compounds in biological matrices.

1. Sample Preparation and Extraction:

-

To 100 µL of urine or plasma, add 20 µL of a known concentration of this compound in methanol as the internal standard.

-

Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia in acetate buffer (pH 5.0) to hydrolyze conjugated metabolites.

-

Incubate at 37°C for 4 hours.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 0.5 min, increase to 95% B over 4 min, hold for 1 min, and then return to initial conditions and equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

2-Isopropoxyphenol: Precursor ion m/z 151.1 -> Product ions (e.g., m/z 109.1, 91.1).

-

This compound: Precursor ion m/z 158.1 -> Product ions (e.g., m/z 116.1, 98.1).

-

3. Quantification:

-

Construct a calibration curve by analyzing standards of 2-isopropoxyphenol at different concentrations, each containing the same amount of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 2-isopropoxyphenol in the samples from the calibration curve.

Conclusion

The analysis of 2-isopropoxyphenol as a metabolite of propoxur is a critical component of toxicological assessment and exposure monitoring. The use of deuterated internal standards, such as this compound, in conjunction with sensitive analytical techniques like GC-MS and LC-MS/MS, provides the accuracy and reliability required for robust quantitative analysis. The detailed protocols and metabolic information provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, toxicology, and environmental health.

References

The Gold Standard of Precision: A Technical Guide to Deuterated Internal Standards in Pesticide Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the accurate and precise quantification of pesticide residues in complex matrices is of paramount importance for food safety, environmental monitoring, and human health risk assessment. The inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable and reproducible results. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the superior choice, providing the highest levels of accuracy and robustness in mass spectrometric assays.[1][2]

This in-depth technical guide explores the core principles behind the use of deuterated internal standards in pesticide analysis. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application.

The Core Principle: Mitigating Variability with Isotope Dilution

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same procedural variations as the target analyte. These variations can include sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[2] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in accuracy and precision.[2]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs or non-labeled compounds.

-

Compensation for Matrix Effects : Matrix effects, the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis.[3][4] Since deuterated standards co-elute with the analyte, they are affected by the matrix in a nearly identical way, thus effectively compensating for these effects.[3][5]

-

Correction for Sample Loss : Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the deuterated internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification despite sample loss.

-

Improved Precision and Accuracy : By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative analysis.[5][6] Studies have shown that the use of deuterated analogs as internal standards can bring the accuracy of pesticide analysis to within 25% and reduce the relative standard deviation (RSD) to below 20%, even in complex matrices.[6]

-

Enhanced Method Robustness : The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results over time and between different laboratories.

Quantitative Data on Performance

The effectiveness of deuterated internal standards in improving data quality is evident in the following tables, which summarize quantitative data from various studies.

Table 1: Comparison of Analytical Performance With and Without Internal Standards

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |

| Accuracy (%) | Can differ by more than 60% | Within 25% | [6] |

| Relative Standard Deviation (RSD) | Over 50% | Below 20% | [6] |

| RSD for Imidacloprid-D4 | - | Under 15% | [6] |

| RSD for 8 Pesticides in Tea | 6.5–26.7% | 3.7–10.2% | [7] |

Table 2: Recovery and Matrix Effect Data

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| 26 Pesticides and transformation products | Sediment | 92 - 118% (except for malaoxon (B1675925) at 66.5%) | Corrected by deuterated standards | [8] |

| 8 Pesticides | Tea | 86.7 - 112.8% | - | [7] |

Detailed Experimental Protocols

The following are examples of detailed experimental protocols for the analysis of pesticides in different matrices using deuterated internal standards.

Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Food

This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruit or vegetable) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]

1. Sample Preparation:

-

Homogenize 10-15 g of the food sample.[9]

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) and the deuterated internal standard solution.[9]

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[9]

-

Shake vigorously for 1 minute.[9]

-

Centrifuge at 4,000 rpm for 5 minutes.[9]

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).[9]

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[9]

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 or similar reversed-phase column suitable for pesticide analysis.[9]

-

Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium (B1175870) formate (B1220265), 0.1% formic acid).[9]

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.[9]

-

Gradient: A suitable gradient to separate the target pesticides.[9]

-

Flow Rate: 0.3 - 0.5 mL/min.[9]

-

Injection Volume: 5 - 20 µL.[9]

-

-

Mass Spectrometry:

3. Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.[9]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[9]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Protocol 2: Analysis of Pesticides in Cannabis Matrices

This protocol is for the analysis of a series of 59 pesticides and 5 mycotoxins in various cannabis matrices using 24 deuterated analogues as internal standards.[6]

1. Sample Preparation:

-

Weigh 0.5 g of each extraction matrix (e.g., cannabis oil, gummy bear, cannabis flower, topical cream).[6]

-

Add a 10 µL of the calibration or QC spike.[6]

-

Add a 10 µL of a working internal standard solution containing all internal standards.[6]

-

Add 10.0 mL of 9:1 LCMS grade MeOH:H₂O with 0.1% glacial acetic acid to each sample.[6]

-

Agitate each sample for 15 minutes and then centrifuge.[6]

-

Transfer 1 mL of the supernatant to an HPLC vial for analysis.[6]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (Shimadzu LC - Nexera X2 UHPLC system):

-

Mass Spectrometry (Shimadzu 8060 Triple Quadrupole Mass Spectrometer):

Logical Relationships and Considerations

While deuterated internal standards are the gold standard, it is important to be aware of certain considerations. The isotopic purity of the standard is critical, as the presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[3] Additionally, the potential for hydrogen/deuterium (B1214612) (H/D) exchange with the solvent or matrix exists, especially if the deuterium atoms are in labile positions.[3][10] In such cases, a ¹³C-labeled internal standard may be a better, albeit more expensive, alternative as they are not susceptible to this issue.[3]

Conclusion

Deuterated internal standards are an indispensable tool for achieving accurate and precise quantification of pesticides in complex matrices. Their ability to compensate for matrix effects, sample loss, and instrument variability makes them the gold standard in analytical chemistry. By understanding the core principles of their application and following well-defined experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data, ultimately contributing to safer food products and a healthier environment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]

- 5. texilajournal.com [texilajournal.com]

- 6. lcms.cz [lcms.cz]

- 7. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. food.ec.europa.eu [food.ec.europa.eu]

In-Depth Technical Guide to 2-Isopropoxyphenol-d7 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercially available 2-Isopropoxyphenol-d7 analytical standard, a crucial tool for a range of research and development applications. This deuterated internal standard is essential for accurate quantification in mass spectrometry-based studies, particularly in pharmacokinetic and metabolic profiling.

Commercial Availability

The this compound analytical standard is a specialized chemical and is available from a select number of commercial suppliers that focus on stable isotope-labeled compounds and analytical reference materials. Key suppliers identified include MedchemExpress and Toronto Research Chemicals (TRC), a subsidiary of LGC Standards. These suppliers are recognized for providing high-purity, well-characterized compounds suitable for rigorous analytical work.

Physicochemical and Analytical Data

Quantitative data for this compound is critical for its effective use as an internal standard. While specific values can vary between lots and suppliers, the following table summarizes the typical specifications provided. Researchers are strongly advised to consult the lot-specific Certificate of Analysis (CoA) for precise data.

| Parameter | Typical Specification | Notes |

| Chemical Formula | C₉H₅D₇O₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Deuterium Incorporation | ≥ 98% | Isotopic purity is a critical parameter for an internal standard. |

| Chemical Purity | ≥ 98% | Typically determined by HPLC or GC. |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in DMSO, Methanol (B129727) | |

| Storage Conditions | -20°C for long-term storage | [1] Refer to the supplier's data sheet for specific recommendations. |

Experimental Protocols

The use of this compound as an internal standard is prevalent in analytical methods designed to quantify its non-labeled counterpart in biological matrices. Below is a generalized workflow for its application in a typical LC-MS/MS analysis.

Standard Preparation and Use in LC-MS/MS Analysis

A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile. This stock is then used to create a working solution at a concentration appropriate for spiking into calibration standards, quality control samples, and unknown biological samples. The primary purpose of introducing a stable isotope-labeled internal standard is to correct for variability in sample preparation and instrument response.

Workflow for Sample Analysis using this compound Internal Standard

Figure 1. A generalized workflow for the utilization of this compound as an internal standard in a quantitative LC-MS/MS bioanalytical method.

Synthesis and Purification

While detailed, proprietary synthesis and purification protocols are not typically disclosed by commercial suppliers, a general understanding of the synthetic route can be beneficial. The synthesis of this compound would likely involve the reaction of a deuterated isopropoxy source with a protected catechol, followed by deprotection. The purification of the final product to achieve high chemical and isotopic purity is critical and is generally accomplished through chromatographic techniques such as flash column chromatography or preparative HPLC. The final purity and isotopic enrichment are then confirmed by a suite of analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, as would be detailed in the Certificate of Analysis.

Application in Research and Drug Development

2-Isopropoxyphenol is a metabolite of the carbamate (B1207046) insecticide propoxur. Therefore, the deuterated analytical standard is invaluable for environmental and toxicology studies monitoring exposure to this pesticide. In the realm of drug development, deuteration of drug candidates is a strategy employed to favorably alter metabolic profiles.[1] As such, this compound can serve as a reference compound in metabolic stability assays and for the quantitative analysis of deuterated drug candidates and their metabolites in biological matrices.

Logical Relationship of this compound in Analytical Applications

Figure 2. Diagram illustrating the central role of this compound as an internal standard for the quantitative analysis of its non-labeled analogue across various research applications using LC-MS/MS.

References

An In-depth Technical Guide on the Safe Handling of 2-Isopropoxyphenol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Isopropoxyphenol-d7, a deuterated analog of 2-Isopropoxyphenol. While specific data for the deuterated form is limited, the safety profile is predominantly based on the non-deuterated parent compound. This document is intended for informational purposes and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer.

Section 1: Chemical Identification and Properties

This compound is a stable, isotopically labeled form of 2-isopropoxyphenol, which is a metabolite of the pesticide Propoxur.[1] It is primarily used as an internal standard in analytical and research applications, such as in the development of methods to measure urinary phenolic metabolites of pesticides.[2]

Table 1: Chemical and Physical Properties of 2-Isopropoxyphenol (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C9H12O2 | [2][3][4] |

| Molecular Weight | 152.19 g/mol | [2][3][4] |

| CAS Number | 4812-20-8 | [2][3][4] |

| Appearance | Clear, light yellow to light red-brown liquid | [1][4] |

| Boiling Point | 100-102 °C at 11 mmHg | [1][2][3] |

| Density | 1.03 g/mL at 25 °C | [1][2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1][2][4] |

| Refractive Index | n20/D 1.514 (lit.) | [1][2] |

| Water Solubility | Soluble in water | [1][4] |

Section 2: Hazard Identification and GHS Classification

Based on the non-deuterated form, 2-Isopropoxyphenol is classified as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation |

Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

-

Section 3: Handling and Storage

As an analytical reference standard, proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE).[9]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Avoid inhalation of vapors or mists.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Protect from light, as some related compounds are photosensitive.[9][11] Storing in amber vials is a good practice.[11]

-

Store under an inert atmosphere.[1]

-

For volatile compounds, it is often recommended to store them frozen to minimize evaporation.[11] However, for less volatile compounds, refrigeration may be sufficient.[11] If stored frozen, allow the solution to warm to room temperature and sonicate for 10-15 minutes to ensure all components are redissolved before use.[11]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes that can cause serious eye irritation. |

| Skin Protection | Neoprene or butyl rubber gloves. A fully buttoned lab coat.[9] | Provides a barrier against skin contact which can cause irritation.[9] |

| Respiratory Protection | Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. | Prevents inhalation of vapors that can cause respiratory tract irritation.[12] |

Section 5: First-Aid Measures

In case of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][13]

-

After Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[13] Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Section 7: Experimental Protocols and Visualization

As this compound is primarily an analytical standard, there are no specific "experimental protocols" in the traditional sense. Its use is dictated by the analytical method being developed or performed. However, a general workflow for the safe handling and use of such a standard can be visualized.

General Workflow for Handling an Analytical Standard

References

- 1. 2-Isopropoxyphenol | 4812-20-8 [chemicalbook.com]

- 2. 2-Isopropoxyphenol 97 4812-20-8 [sigmaaldrich.com]

- 3. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cpachem.com [cpachem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. Handling Your Analytical Reference Standards [restek.com]

- 12. utoledo.edu [utoledo.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrum of 2-Isopropoxyphenol-d7

This technical guide provides a detailed analysis of the mass spectrum of 2-Isopropoxyphenol-d7, a deuterated isotopologue of 2-Isopropoxyphenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of labeled compounds. The guide covers the predicted fragmentation patterns, a detailed experimental protocol for analysis, and relevant biochemical pathways.

Predicted Mass Spectral Data of this compound

The interpretation of the mass spectrum of this compound is predicated on the fragmentation of its non-deuterated counterpart. Aromatic ethers typically exhibit characteristic fragmentation patterns, including a prominent molecular ion peak.[2] For the purpose of this guide, it is assumed that the seven deuterium (B1214612) atoms are located on the isopropyl group (d7), a common labeling strategy for metabolic studies.

The molecular weight of non-deuterated 2-Isopropoxyphenol (C9H12O2) is approximately 152.19 g/mol .[1][2] The deuterated analogue, this compound (C9H5D7O2), would therefore have a molecular weight of approximately 159.23 g/mol .

Table 1: Prominent Peaks in the Electron Ionization (EI) Mass Spectrum of 2-Isopropoxyphenol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 45 | [M]+• (Molecular Ion) |

| 110 | 100 | [M - C3H6]+• |

| 95 | 15 | [C6H7O]+ |

| 81 | 10 | [C6H5]+ |

| 53 | 12 | [C4H5]+ |

Data is estimated from the graphical representation of the mass spectrum of 2-Isopropoxyphenol from the NIST WebBook.[1]

Table 2: Predicted Prominent Peaks in the EI Mass Spectrum of this compound

| Predicted m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | 45 | [M]+• (Molecular Ion) |

| 110 | 100 | [M - C3D6]+• |

| 95 | 15 | [C6H7O]+ |

| 81 | 10 | [C6H5]+ |

| 53 | 12 | [C4H5]+ |

The primary fragmentation pathway for 2-Isopropoxyphenol involves the loss of a neutral propene molecule (C3H6) from the isopropoxy group, leading to the base peak at m/z 110. In the deuterated analogue, this would correspond to the loss of deuterated propene (C3D6), resulting in the same fragment at m/z 110. Other minor fragments arise from the cleavage of the aromatic ring.

Experimental Protocols

A specific, validated protocol for this compound is not available. However, a general method for the analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted and optimized for the specific compound and instrumentation.[3][4][5][6]

Sample Preparation (Derivatization)

For GC-MS analysis, phenolic compounds are often derivatized to increase their volatility and improve chromatographic peak shape. A common method is silylation.[4][5]

-

Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a derivatizing reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

-

Seal the vial and heat at 70°C for 4 hours to ensure complete derivatization.[5]

-

Cool the sample to room temperature before injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Splitless mode, 275°C |

| Autosampler | 1 µL injection volume |

| GC Column | DB-5ms fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[4] |

| Carrier Gas | Helium at a constant flow rate of 1.10 mL/min[3] |

| Oven Temperature Program | Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes[6] |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| Mass Range | m/z 50-650[5] |

| Ion Source Temperature | 280°C |

| Transfer Line Temperature | 300°C[6] |

Visualizations

The following diagrams illustrate a typical workflow for mass spectral analysis and a conceptual signaling pathway relevant to the metabolism of phenolic compounds.

Caption: A generalized workflow for GC-MS analysis.

Caption: A conceptual pathway for xenobiotic metabolism.[7][8][9]

References

- 1. 2-Isopropoxyphenol [webbook.nist.gov]

- 2. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matec-conferences.org [matec-conferences.org]

- 4. Quantification of phenolic antioxidants in rat cerebrospinal fluid by GC-MS after oral administration of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 9. dynamed.com [dynamed.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Isopropoxyphenol-d7 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Isopropoxyphenol-d7 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of phenolic compounds. The use of a deuterated internal standard is a robust method for improving the accuracy and precision of analytical measurements by correcting for variability in sample preparation and instrument response.[1]

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of 2-isopropoxyphenol (B44703). In mass spectrometry, an ideal internal standard should co-elute or elute very close to the analyte of interest and exhibit similar ionization efficiency, but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. As a deuterated compound, this compound fulfills these criteria for the analysis of 2-isopropoxyphenol and other structurally related phenolic compounds. Its seven deuterium (B1214612) atoms provide a distinct mass shift, ensuring it does not interfere with the quantification of the target analyte while behaving similarly during extraction, derivatization, and chromatographic separation.[1]

Applications

The use of this compound as an internal standard is applicable to a wide range of quantitative GC-MS analyses, including:

-

Environmental Monitoring: Quantification of phenolic pollutants in water, soil, and air samples. Phenolic compounds are recognized for their potential toxicity and are often monitored in environmental matrices.[2][3]

-

Food and Beverage Analysis: Determination of phenolic compounds in products like wine, which contribute to flavor and quality.[4]

-

Metabolomics: As part of a broader analysis of small molecules in biological systems, where accurate quantification is crucial for understanding metabolic pathways.

-

Drug Development: In preclinical and clinical studies to quantify drug metabolites that contain a phenolic moiety.

Principle of Internal Standard Quantification

The fundamental principle behind using an internal standard is to add a known concentration of the standard to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric measurement corrects for variations in injection volume, sample matrix effects, and analyte loss during sample preparation.

Experimental Protocols

The following protocols provide a general framework for the analysis of phenolic compounds using this compound as an internal standard. Optimization of these protocols is recommended for specific applications and matrices.

Protocol 1: Analysis of Phenolic Compounds in Water

This protocol is adapted from established methods for the analysis of phenols in drinking water, such as US EPA Method 528.[2][5][6][7][8][9]

1. Sample Preparation and Extraction

-

Dechlorination: For chlorinated water samples, add approximately 40-50 mg of sodium sulfite (B76179) per liter of water.

-

Acidification: Adjust the sample pH to <2 with 6 N hydrochloric acid.[2]

-

Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to each 1 L water sample to achieve a final concentration of 1 µg/L.

-

Solid Phase Extraction (SPE):

-

Condition a polystyrene-divinylbenzene SPE cartridge (500 mg) by sequentially passing 10 mL of methylene (B1212753) chloride, 10 mL of methanol, and 10 mL of reagent water through the cartridge. Do not allow the cartridge to dry.[2]

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.

-

Dry the cartridge by drawing air through it for 15-20 minutes.

-

-

Elution: Elute the analytes and the internal standard from the SPE cartridge with 5-10 mL of methylene chloride.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation)

Derivatization is often necessary for phenolic compounds to increase their volatility and thermal stability for GC analysis.[10][11]

-

To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column |

| Injector | Splitless mode at 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (for silylated compounds) | |

| 2-Isopropoxyphenol | m/z (to be determined based on fragmentation) |

| This compound | m/z (to be determined based on fragmentation) |

4. Data Analysis

-

Integrate the peak areas of the target analyte and the internal standard (this compound).

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The following table represents typical data that could be obtained from a calibration curve for the analysis of 2-isopropoxyphenol using this compound as an internal standard.

| Calibration Standard Concentration (µg/L) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

| 0.1 | 15,234 | 150,123 | 0.101 |

| 0.5 | 76,170 | 151,500 | 0.503 |

| 1.0 | 153,000 | 152,300 | 1.005 |

| 5.0 | 755,000 | 149,800 | 5.040 |

| 10.0 | 1,510,000 | 150,500 | 10.033 |

Metabolomics Workflow

In a metabolomics study, this compound can be used as an internal standard for the quantification of related phenolic compounds. The general workflow is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. matec-conferences.org [matec-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. NEMI Method Summary - 528 [nemi.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. epa.gov [epa.gov]

- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An Application Note on the Development of a Robust LC-MS/MS Method for the Quantification of 2-Isopropoxyphenol using 2-Isopropoxyphenol-d7 as an Internal Standard

Introduction

2-Isopropoxyphenol is a phenolic compound that can be present as a metabolite or impurity in various pharmaceutical and chemical products.[1] Accurate and sensitive quantification of such compounds is crucial for quality control, metabolic studies, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[3]

This application note details a validated LC-MS/MS method for the sensitive and selective quantification of 2-Isopropoxyphenol in a biological matrix, using this compound as the internal standard. The method is suitable for high-throughput analysis in regulated environments.

Experimental Protocols

Materials and Reagents

-

2-Isopropoxyphenol analytical standard

-

This compound (internal standard, IS)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

LC-MS grade formic acid

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method was employed for the extraction of 2-Isopropoxyphenol from human plasma.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound at 500 ng/mL in methanol).

-

Vortex for 10 seconds to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See Table 1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Isopropoxyphenol | 151.1 | 109.1 | 100 | 30 | 15 |

| This compound (IS) | 158.2 | 110.1 | 100 | 30 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 2-Isopropoxyphenol.

Linearity

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x² was used.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 250 | 2.95 |

| 500 | 5.89 |

| 1000 | 11.78 |

| Correlation Coefficient (r²) | >0.998 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.

Table 3: Inter-day Accuracy and Precision Data (n=3 days, 5 replicates per day)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 3 | 2.91 | 97.0 | 4.5 |

| Medium | 80 | 82.4 | 103.0 | 3.2 |

| High | 800 | 789.6 | 98.7 | 2.8 |

The results show that the method is accurate and precise, with accuracy values within ±15% of the nominal concentrations and precision values (relative standard deviation, %RSD) below 15%.[4]

Experimental Workflow Diagram

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Isopropoxyphenol in a biological matrix. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method has been validated and is suitable for use in regulated environments for applications such as pharmaceutical impurity testing and metabolic studies.

References

Quantification of propoxur exposure in urine using 2-Isopropoxyphenol-d7

Analysis of the Biomarker 2-Isopropoxyphenol (B44703) using a Stable Isotope Dilution GC-MS Method with 2-Isopropoxyphenol-d7

Introduction

Propoxur (B1679652) is a carbamate (B1207046) insecticide widely used in agriculture and public health for pest control.[1][2] Monitoring human exposure to propoxur is crucial for assessing potential health risks. Propoxur is rapidly metabolized in the body, and its principal metabolite, 2-isopropoxyphenol (2-IPP), is excreted in the urine, primarily in conjugated forms (glucuronides and sulfates).[3][4][5] Therefore, the quantification of 2-IPP in urine serves as a reliable biomarker for assessing propoxur exposure.

This application note details a robust and sensitive analytical method for the determination of 2-IPP in human urine. The method employs enzymatic hydrolysis to liberate free 2-IPP from its conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Quantification is achieved using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.

Metabolic Pathway of Propoxur

Propoxur undergoes hydrolysis of its ester bond in the body to form its primary metabolite, 2-isopropoxyphenol, and N-methylcarbamic acid. The 2-isopropoxyphenol is then conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine.

Principle of the Method

The analytical workflow involves three main stages:

-

Sample Preparation : Urine samples are treated with β-glucuronidase/sulfatase to hydrolyze the conjugated 2-IPP metabolites back to their free form. A known amount of the internal standard, this compound, is added. The sample is then cleaned and concentrated using Solid-Phase Extraction (SPE).

-

Instrumental Analysis : The extracted and concentrated sample is analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. The GC separates 2-IPP and its deuterated internal standard from other matrix components.

-

Quantification : The MS detector, operating in Selected Ion Monitoring (SIM) mode, measures the signal intensity of specific ions for both the native 2-IPP and the 2-IPP-d7 internal standard. The concentration of 2-IPP in the original sample is calculated from the ratio of the native analyte signal to the internal standard signal, using a calibration curve.

Experimental Protocols

Materials and Reagents

-

Standards : 2-Isopropoxyphenol (≥97% purity), this compound (IS, ≥98% purity).

-

Enzyme : β-glucuronidase/sulfatase from Helix pomatia.

-

Reagents : Ammonium (B1175870) acetate (B1210297), acetic acid, hydrochloric acid (HCl).

-

Solvents : Methanol (B129727), acetonitrile, ethyl acetate, hexane (B92381) (all HPLC or GC grade).

-

SPE Cartridges : Polymer-based reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL).

-

Water : Deionized water (≥18 MΩ·cm).

-

Urine Samples : Collected in polypropylene (B1209903) containers and stored at -20°C or lower until analysis.[3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL) : Accurately weigh and dissolve 10 mg of 2-IPP and 2-IPP-d7 standards in 10 mL of methanol, respectively. Store at -20°C.

-

Working Standard Solutions : Prepare a series of calibration standards by serial dilution of the 2-IPP stock solution with methanol.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL) : Dilute the 2-IPP-d7 stock solution with methanol.

-

Ammonium Acetate Buffer (1 M, pH 5.0) : Dissolve ammonium acetate in deionized water, and adjust the pH to 5.0 with acetic acid.

Sample Preparation Protocol

-

Thawing and Aliquoting : Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge if particulates are present. Pipette 1.0 mL of urine into a glass tube.

-

Internal Standard Spiking : Add a precise volume (e.g., 50 µL) of the 2-IPP-d7 internal standard spiking solution to each urine sample, calibrator, and quality control (QC) sample.

-

Hydrolysis :

-

Add 1 mL of ammonium acetate buffer (pH 5.0) to the tube.

-

Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

-

Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight).

-

Alternatively, acid hydrolysis can be performed, but enzymatic hydrolysis is generally preferred for its specificity.[6][7]

-

-

Solid-Phase Extraction (SPE) :

-

Conditioning : Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.

-

Loading : Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Washing : Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interferences.

-

Drying : Dry the cartridge thoroughly under vacuum or nitrogen stream for 10-15 minutes.

-

Elution : Elute the analytes with 2-3 mL of ethyl acetate into a clean collection tube.

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS analysis. Transfer to an autosampler vial.

-

GC-MS Analysis Protocol

-

Gas Chromatograph : Agilent 7890 or equivalent.

-

Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Inlet : Splitless mode, 250°C.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 190°C, then ramp at 50°C/min to 250°C, hold for 5 min.

-

Mass Spectrometer : Agilent 5977 MSD or equivalent.

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Acquisition Mode : Selected Ion Monitoring (SIM).

-

Ions to Monitor :

-

2-Isopropoxyphenol : m/z 152 (molecular ion), 110 (quantifier), 137.

-

This compound : m/z 159 (molecular ion), 117 (quantifier). (Note: Specific ions should be confirmed by analyzing the pure standards).

-

Analytical Workflow Diagram

Method Performance

The performance of this analytical method is characterized by its low detection limit, high recovery, and excellent precision. The data presented below is based on a validated gas chromatographic-mass spectrometric assay.[3]

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 6 µg/L | [3] |

| Analytical Recovery | > 95% | [3] |

| Precision (Between-Day) | ||

| @ 15 µg/L | 20% CV | [3] |

| @ 29 µg/L | 10% CV | [3] |

| @ 150 µg/L | 7% CV | [3] |

| @ 213 µg/L | 4% CV | [3] |

| Analyte Stability | Stable for at least 7 months at -20°C | [3] |

CV: Coefficient of Variation

Conclusion

This application note provides a comprehensive protocol for the quantification of the propoxur metabolite 2-isopropoxyphenol in human urine. The method, which utilizes enzymatic hydrolysis, solid-phase extraction, and GC-MS with a stable isotope-labeled internal standard, is highly selective, sensitive, and reliable. It is well-suited for biomonitoring studies aimed at assessing occupational or environmental exposure to propoxur, providing valuable data for researchers, scientists, and public health professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Time-Course Changes in Urine Metabolic Profiles of Rats Following 90-Day Exposure to Propoxur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 2-isopropoxyphenol in urine by capillary gas chromatography and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Application Notes and Protocols for the Analysis of 2-Isopropoxyphenol-d7 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecules in complex biological matrices is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies, as well as in clinical and forensic toxicology. 2-Isopropoxyphenol, a metabolite of the N-methylcarbamate insecticide propoxur, is an important biomarker of exposure. The use of a deuterated internal standard, such as 2-Isopropoxyphenol-d7, is the gold standard for quantitative analysis using mass spectrometry. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Effective sample preparation is paramount to minimize matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification. This document provides detailed application notes and protocols for the extraction and clean-up of this compound from common biological matrices such as plasma, serum, and urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Due to the limited availability of specific quantitative data for this compound in the public domain, the performance data presented in the summary tables are derived from studies on other structurally similar phenolic compounds. This information serves as a valuable reference for expected method performance.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of various phenolic compounds in biological matrices. These values are intended to provide a general indication of the performance that can be expected when applying the described sample preparation protocols. Actual performance characteristics should be determined during method validation for this compound in the specific biological matrix of interest.

Table 1: Recovery of Phenolic Compounds from Biological Matrices

| Compound | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |

| Various Phenolic Compounds | Human Urine | LLE & SPE | 70 - 126 | [1] |

| Polar Phenolic Moieties | Plasma & Serum | PPT, LLE, SPE | >60 | [2] |

| o-cresol | Urine | LLE | 84 - 104 | [3] |

| m-cresol (B1676322) | Urine | LLE | 84 - 104 | [3] |

| 4-ethylphenol | Urine | LLE | 84 - 104 | [3] |

| Various Phenolic Compounds | Blood Plasma | LLE & Silica-gel chromatography | 68 - 100 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenolic Compounds

| Compound | Matrix | LOD | LOQ | Reference |

| Various Phenolic Compounds | Human Urine | 0.7 - 9.8 pg/mL (MDL) | - | [1][4] |

| o-cresol | Urine | 10 µg/L | - | [3] |

| m-cresol | Urine | 10 µg/L | - | [3] |

| 2-ethylphenol | Urine | 20 µg/L | - | [3] |

| 4-ethylphenol | Urine | 20 µg/L | - | [3] |

| Phenol | Urine | 0.5 mg/L | - | [3] |

| Various Phenolic Compounds | Blood Plasma | - | 2 - 30 pg/g |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol describes a general procedure for the extraction of this compound from urine using a polymeric reversed-phase SPE cartridge.

Materials and Reagents:

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Urine sample

-

This compound internal standard solution

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium hydroxide (B78521) (28-30%)

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment: a. Allow urine samples to thaw to room temperature and vortex to ensure homogeneity. b. Centrifuge the urine sample at ≥2000 x g for 10 minutes to pellet any particulates. c. To 1 mL of the urine supernatant, add a known amount of this compound internal standard. d. Acidify the sample by adding 50 µL of formic acid.

-

SPE Cartridge Conditioning: a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.

-

Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: a. Wash the cartridge with 1 mL of water to remove salts and other polar interferences. b. Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic interferences.

-

Elution: a. Dry the SPE cartridge under vacuum for 5-10 minutes. b. Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube. A second elution with another 1 mL of methanol may be performed to ensure complete recovery.

-

Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. c. Vortex briefly and transfer to an autosampler vial.

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma/Serum

This protocol details a liquid-liquid extraction procedure for the isolation of this compound from plasma or serum.

Materials and Reagents:

-

Plasma or serum sample

-

This compound internal standard solution

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Formic acid (≥98%)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Preparation: a. Pipette 200 µL of plasma or serum into a 2 mL microcentrifuge tube. b. Add a known amount of this compound internal standard to the sample. c. Acidify the sample by adding 20 µL of 1 M formic acid and vortex briefly.

-

Extraction: a. Add 1 mL of MTBE to the microcentrifuge tube. b. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Phase Separation: a. Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: a. Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

Evaporation and Reconstitution: a. Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. c. Vortex briefly and transfer to an autosampler vial.

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Protocol 3: Protein Precipitation (PPT) for this compound in Plasma/Serum

This protocol provides a simple and rapid method for removing proteins from plasma or serum samples.

Materials and Reagents:

-

Plasma or serum sample

-

This compound internal standard solution

-

Acetonitrile (B52724) (ACN), ice-cold (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates

-

Vortex mixer

-

Centrifuge (for tubes) or vacuum manifold/centrifuge (for plates)

-

Autosampler vials or 96-well collection plate

Procedure:

-

Sample Preparation: a. Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube or a well of a 96-well plate. b. Add a known amount of this compound internal standard to the sample.

-

Protein Precipitation: a. Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to the tube or well. b. Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Separation: a. For tubes: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. b. For plates: Place the plate on a vacuum manifold and apply vacuum to draw the supernatant through the filter into a clean 96-well collection plate, or centrifuge the plate according to the manufacturer's instructions.

-

Supernatant Collection: a. Carefully collect the supernatant without disturbing the protein pellet.

-

Analysis: a. The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase as described in the previous protocols.

Caption: Protein Precipitation (PPT) workflow for this compound.

Disclaimer

The protocols and data provided in these application notes are intended for guidance and informational purposes only. It is essential to perform in-house method development and validation to ensure the suitability of the chosen method for the specific application and to establish accurate performance characteristics for the analysis of this compound in the biological matrix of interest.

References

- 1. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Gas Chromatography Analysis of 2-Isopropoxyphenol-d7

These application notes provide a comprehensive guide for the quantitative analysis of 2-Isopropoxyphenol-d7, a deuterated internal standard, using gas chromatography (GC) coupled with mass spectrometry (MS). The protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

2-Isopropoxyphenol (B44703) is a metabolite of the pesticide propoxur.[1][2] Its deuterated analog, this compound, is commonly used as an internal standard for accurate quantification in biological and environmental samples. Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar nature of the hydroxyl group, phenols often require derivatization to improve their volatility and chromatographic peak shape.[3][4] This document outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Experimental Protocols

A critical step in the analysis of phenolic compounds by GC is the sample preparation, which may include extraction and derivatization.

Sample Preparation: Solid-Phase Extraction (SPE)

For aqueous samples such as urine or wastewater, a solid-phase extraction (SPE) step is recommended to clean up the sample and concentrate the analyte.[5][6][7]

Materials:

-

SPE Cartridge: Supelclean ENVI-Chrom P, 250 mg/6 mL or equivalent[5][7]

-

Methylene (B1212753) chloride

-

Acetonitrile

-

Deionized water

-

6 N Hydrochloric acid

-

Sodium sulfite

Protocol:

-

Sample Pre-treatment: If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the 1-L sample to a pH of less than 2 with 6 N hydrochloric acid.[6]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methylene chloride followed by 6 mL of acetonitrile.[5][7]

-

Cartridge Equilibration: Equilibrate the cartridge with 6 mL of deionized water.[5][7]

-

Sample Loading: Load the pre-treated 100 mL water sample onto the SPE cartridge.[5][7]

-

Drying: Dry the cartridge under vacuum for 10 minutes.[5]

-

Elution: Elute the trapped analytes with 5 mL of methylene chloride.[5][6]

Derivatization

To enhance volatility and improve peak shape, derivatization of the phenolic hydroxyl group is often necessary.[3][4][8] Silylation is a common and effective method for this purpose.[3][4]

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or other suitable solvent

Protocol:

-

Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine to the dried residue.

-

Vortex the mixture for 1 minute.

-

Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes the recommended GC-MS conditions for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Polysiloxane, 15 m x 0.53 mm I.D., 0.50 µm film thickness (or equivalent)[5] |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (45 sec hold)[5] |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 65°C, ramp at 10°C/min to 185°C (hold 1 min), then ramp at 20°C/min to 275°C (hold 5 min)[5] |

| Mass Spectrometer | |

| Detector | Mass Selective Detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Monitored Ions | To be determined based on the mass spectrum of the derivatized this compound. The non-deuterated compound has a molecular weight of 152.19 g/mol .[9] |

Quantitative Data Summary

The following table presents typical performance data expected for the analysis of phenolic compounds using GC-MS. Actual values for this compound should be determined during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 6 µg/L[1] |

| Limit of Quantification (LOQ) | 20 µg/L (Estimated) |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.

Caption: Logical relationships in the analytical method for this compound.

References

- 1. Determination of 2-isopropoxyphenol in urine by capillary gas chromatography and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Isopropoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. NEMI Method Summary - 528 [nemi.gov]

- 7. Chromatogram Detail [sigmaaldrich.com]

- 8. epa.gov [epa.gov]

- 9. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Isopropoxyphenol

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-isopropoxyphenol (B44703) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The developed method is suitable for the determination of 2-isopropoxyphenol in various sample matrices, including pharmaceutical preparations and environmental samples, following appropriate sample preparation. This document provides a detailed experimental protocol, system suitability requirements, and representative performance data.

Introduction

2-Isopropoxyphenol is a chemical intermediate and a metabolite of the pesticide propoxur.[1][2] Accurate and reliable quantification of 2-isopropoxyphenol is crucial for quality control in manufacturing processes, as well as for toxicological and environmental monitoring.[1] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and specificity.[3] This application note outlines a straightforward isocratic RP-HPLC method for the analysis of 2-isopropoxyphenol.

Experimental

Instrumentation and Consumables

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of 2-isopropoxyphenol.[4] The conditions provided below are a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 272 nm |

| Run Time | Approximately 10 minutes |

Method Validation Summary